1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazinone core, substituted with chloro, methoxy, and methyl groups, as well as an aminoethyl linkage to a dimethoxyphenyl group. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of chloro, methoxy, and methyl groups onto the phenyl ring can be performed using electrophilic aromatic substitution reactions.
Aminoethyl linkage: The attachment of the aminoethyl group to the pyrazinone core may involve nucleophilic substitution reactions.
Final assembly: The final step involves coupling the dimethoxyphenyl group to the aminoethyl linkage, possibly through amide bond formation or similar reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups may be susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products:
Oxidation products: Aldehydes or carboxylic acids.
Reduction products: Dechlorinated derivatives.
Substitution products: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-chloro-2-methoxyphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one: Lacks the methyl group on the phenyl ring.
1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-thione: Contains a thione group instead of a pyrazinone core.
Uniqueness: 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is unique due to its specific combination of substituents and the presence of both chloro and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and biological implications.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Chloro and methoxy substituents on the phenyl ring enhance lipophilicity and may influence receptor binding.
- The dihydropyrazinone core is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induction of apoptosis |
A549 (Lung) | 6.8 | G2/M phase arrest |
HeLa (Cervical) | 4.5 | Inhibition of mitochondrial function |
Antimicrobial Properties
The compound also shows promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Neuroprotective Effects
Emerging data suggests neuroprotective effects, particularly in models of oxidative stress. The compound appears to mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways.
Case Studies
-
Case Study on Cancer Treatment :
- A recent study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
-
Antimicrobial Efficacy :
- In a comparative study against standard antibiotics, this compound displayed superior activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
-
Neuroprotection in Animal Models :
- An animal model of neurodegeneration showed that administration of the compound significantly reduced markers of oxidative stress and inflammation in brain tissues.
The proposed mechanisms underlying the biological activities include:
- Receptor Interaction : The compound may act as an antagonist or modulator at specific receptors involved in cell proliferation and survival.
- Oxidative Stress Reduction : Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
- Cell Cycle Regulation : By influencing key proteins involved in cell cycle progression, it effectively halts tumor growth.
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-14-11-17(19(29-3)13-16(14)23)26-10-9-25-21(22(26)27)24-8-7-15-5-6-18(28-2)20(12-15)30-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXPGKGWMCFGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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